4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid
Description
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid (CAS: 185836-75-3 for the R-isomer; 182007-75-6 for the S-isomer) is a chiral carboxylic acid derivative with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . Structurally, it features a tert-butoxy group at position 4, a methyl group at position 2, and a ketone at position 4 (Figure 1). This compound is widely employed in organic synthesis, particularly as a building block for pharmaceuticals and peptide intermediates. Its tert-butoxy group serves as a protective moiety, enhancing stability during reactions .
Table 1: Key Properties of this compound
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(11)12)5-7(10)13-9(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLMNCHJSYDERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves the reaction of tert-butyl alcohol with a suitable precursor under acidic conditions. One common method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with the precursor in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactor systems enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxy group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex chiral molecules, facilitating the development of new pharmaceuticals.
- Reactivity Studies : The unique structure allows for various chemical reactions including oxidation, reduction, and substitution.
Biology
- Enzyme Studies : It can act as a substrate or inhibitor for specific enzymes involved in metabolic processes, making it valuable for biochemical assays.
- Therapeutic Potential : Preliminary studies indicate potential anti-inflammatory and anticancer activities, suggesting its use in therapeutic applications.
Research indicates that 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid exhibits:
- Anti-inflammatory Effects : The compound may modulate inflammatory markers in vivo, indicating its potential for treating chronic inflammatory conditions.
- Anticancer Activity : In vitro studies show that it can induce apoptosis in cancer cell lines, positioning it as a candidate for cancer therapy.
Case Studies
- In Vivo Studies : Animal model studies demonstrated significant modulation of inflammatory markers by this compound, supporting its potential application in anti-inflammatory therapies.
- Cell Culture Experiments : In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines, indicating its potential role as an anticancer agent.
- Synthesis Optimization : Recent research has focused on developing efficient synthetic routes that ensure high enantiomeric purity while evaluating the biological effects through various assays.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid involves its reactivity with various nucleophiles and electrophiles. The tert-butoxy group can be cleaved under acidic conditions, leading to the formation of a carbocation intermediate . This intermediate can undergo further reactions, such as nucleophilic substitution or elimination, depending on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
4-(Tert-butoxy)-4-oxobutanoic Acid (Mono-t-butyl Succinate)
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid
2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic Acid
Table 2: Structural and Functional Comparison
Biological Activity
4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a tert-butoxy group and a chiral center, positions it as an important intermediate in the synthesis of various biologically active molecules. This article explores its biological activity, synthesis methods, and applications in scientific research.
- Molecular Formula : C₁₁H₂₂O₃
- Molecular Weight : 188.22 g/mol
- CAS Number : 185836-75-3
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butoxy group provides steric hindrance, influencing its reactivity and selectivity in synthetic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound has been shown to play a role in the synthesis of biologically active compounds, contributing to various therapeutic applications. Its chiral nature is crucial for enantioselectivity in the synthesis of enantiomerically pure compounds, which is essential for the development of pharmaceuticals .
Case Studies and Research Findings
-
Antitumor Activity :
A study examined the antitumor activity of derivatives related to this compound against a panel of 11 cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxic effects with IC50 values ranging from 9.4 µM to higher concentrations depending on structural modifications . -
Synthesis of Bioactive Compounds :
In synthetic routes involving this compound, researchers have utilized it as an intermediate to develop novel peptidomimetic inhibitors targeting caspases. These studies revealed that modifications to the compound could enhance stability and biological activity, with some derivatives showing promising results in enzymatic assays . -
Pharmacological Applications :
The compound has been investigated for its role in drug development, particularly as a building block for synthesizing pharmaceuticals that target specific biological pathways. Its unique structure allows for the creation of diverse derivatives that can modulate biological activities effectively .
Comparative Analysis
The following table summarizes the comparative biological activities of this compound with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antitumor activity | 9.4 | Active against multiple cancer cell lines |
| tert-Butanesulfinamide | Chiral auxiliary | N/A | Used in asymmetric synthesis |
| tert-Butyloxycarbonyl (Boc) derivatives | Protecting group for amines | N/A | Commonly used in organic synthesis |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, and what are the critical reaction conditions?
- Methodology : A common approach involves esterification and deprotection steps. For example, tert-butyl ester intermediates can be synthesized via benzylation using sodium carbonate in DMF, followed by acid-mediated deprotection (e.g., trifluoroacetic acid) to yield the free carboxylic acid . Key optimizations include controlling reaction temperature (room temperature for benzylation) and purification via silica gel chromatography with hexane/ethyl acetate gradients.
- Data : Yield optimization often hinges on stoichiometric ratios of reagents (e.g., benzyl bromide to substrate) and reaction time (e.g., 17 hours for complete conversion) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm substituent positions and detect impurities (e.g., residual methanol in intermediates, δ 3.68 ppm for OCH) .
- LC-MS : Verify molecular weight (e.g., [M+Na]+ peaks) and monitor reaction progress .
- Melting point analysis : Compare observed values with literature data to assess crystallinity and purity.
Advanced Research Questions
Q. What challenges arise in utilizing this compound as a building block for constrained peptides, and how can they be mitigated?
- Methodology : The tert-butoxy group may sterically hinder coupling reactions. Strategies include:
- Activation reagents : Use HATU or DCC for efficient amide bond formation.
- Deprotection protocols : Optimize acidic conditions (e.g., TFA:DCM mixtures) to avoid side reactions .
Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the stability of this compound in aqueous solutions?
- Methodology : Conduct pH-dependent stability studies:
- UV-Vis spectroscopy : Monitor tautomeric shifts at 240–280 nm.
- HPLC : Quantify degradation products under acidic/basic conditions.
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved when characterizing derivatives of this compound?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methyl groups at δ 1.2–1.4 ppm) and confirm connectivity .
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives.
Key Research Considerations
- Stereochemical Control : Racemization during peptide coupling can occur; use chiral HPLC to assess enantiopurity .
- Scale-Up Challenges : Solvent choice (e.g., DMF vs. THF) impacts reaction scalability and purification efficiency .
- Safety : The compound’s tert-butoxy group may generate volatile byproducts under strong acids; conduct reactions in fume hoods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
